![molecular formula C17H21N3O2 B2644264 N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide CAS No. 1797086-40-8](/img/structure/B2644264.png)

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

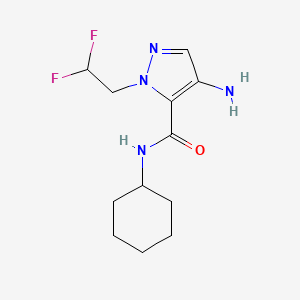

The compound is a derivative of pyrano[4,3-c]pyrazole . Pyrano[4,3-c]pyrazoles are a class of compounds that contain a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) fused to a pyrazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the pyrano[4,3-c]pyrazole core, with additional functional groups attached at various positions. These could include a methyl group and an acetamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution within the molecule .Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has shown the synthesis of pyrazole-acetamide derivatives and their coordination complexes, highlighting the impact of hydrogen bonding on self-assembly processes. These complexes demonstrate significant antioxidant activity, underlining the potential application of such compounds in materials science and biochemistry for developing antioxidants (Chkirate et al., 2019).

Novel Pyrone Derivatives and Molecular Dynamics

Another study reports the unexpected synthesis of novel 2-pyrone derivatives, including detailed crystal structures, Hirshfeld surface analysis, and computational studies. These compounds were evaluated for binding modes within specific protein kinases, indicating potential applications in drug discovery and molecular biology (Sebhaoui et al., 2020).

Radioligand for Human A2B Adenosine Receptors

A selective antagonist ligand of A2B adenosine receptors was synthesized and characterized, providing a useful tool for the pharmacological characterization of human A2B adenosine receptor subtype. This highlights the compound's application in medical research, particularly in understanding adenosine receptor functions (Baraldi et al., 2004).

Microwave-assisted Synthesis and DFT Calculations

The microwave-assisted synthesis of novel compounds with DFT calculations offers insights into reaction mechanisms and molecular properties, suggesting applications in organic synthesis and computational chemistry (Fahim et al., 2019).

Metal Complexes with Potential Biological Activities

Studies on metal complexes of acetamido derivatives, including their synthesis, characterization, and potential as ligands in metal coordination, indicate their relevance in materials science and bioinorganic chemistry (Lu & Kraatz, 2004).

Antipsychotic Potential of Pyrazol-5-ols

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols uncovers a novel series of potential antipsychotic agents. This underlines the compound's application in developing new treatments for psychiatric conditions (Wise et al., 1987).

Future Directions

Properties

IUPAC Name |

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12-4-3-5-13(8-12)9-17(21)18-10-15-14-11-22-7-6-16(14)20(2)19-15/h3-5,8H,6-7,9-11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTAKQDEJOLPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2=NN(C3=C2COCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-1-(2-phenyl-3-azabicyclo[3.2.1]octan-3-yl)but-2-en-1-one](/img/structure/B2644182.png)

![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2644185.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2644190.png)

![2-methoxy-3-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2644194.png)

![2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2644198.png)

![N'-(2-ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2644201.png)